

A Technical Guide to 4-Boc-Aminopiperidine Isomers: Synthesis, Applications, and Methodologies

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Compound of Interest

Compound Name: **4-Boc-Aminopiperidine**

Cat. No.: **B043040**

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Introduction

4-Boc-aminopiperidine serves as a critical building block in contemporary medicinal chemistry and drug development. Its piperidine scaffold is a prevalent feature in numerous FDA-approved drugs. The presence of a tert-butyloxycarbonyl (Boc) protecting group allows for controlled, regioselective reactions, making it a versatile intermediate in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the two main isomers of **4-Boc-aminopiperidine**, detailing their chemical properties, synthetic routes, and significant applications in the development of novel therapeutics. The strategic use of these isomers facilitates the construction of a diverse range of biologically active compounds, from antiviral agents to enzyme inhibitors.

It is crucial to distinguish between the two primary isomers, which differ by the position of the Boc protecting group:

- 4-(N-Boc-amino)piperidine (CAS: 73874-95-0): The Boc group is attached to the amino substituent at the 4-position of the piperidine ring.
- 4-Amino-1-Boc-piperidine (CAS: 87120-72-7): The Boc group is attached to the nitrogen atom of the piperidine ring.

This guide will address both isomers, providing researchers, scientists, and drug development professionals with a comprehensive resource for their use.

Physicochemical Properties

The fundamental properties of the two **4-Boc-aminopiperidine** isomers are summarized below. While both share the same molecular formula and weight, their structural differences lead to distinct physical characteristics.

Property	4-(N-Boc-amino)piperidine	4-Amino-1-Boc-piperidine
CAS Number	73874-95-0 [1] [2]	87120-72-7
Molecular Formula	$C_{10}H_{20}N_2O_2$ [1] [2]	$C_{10}H_{20}N_2O_2$
Molecular Weight	200.28 g/mol [1] [2]	200.28 g/mol
Synonyms	tert-Butyl N-(piperidin-4-yl)carbamate, 4-(tert-Butoxycarbonylamino)piperidine [3] [4]	tert-Butyl 4-aminopiperidine-1-carboxylate, 1-Boc-4-aminopiperidine
Appearance	Off-white crystalline powder [3] [4]	White crystalline powder
Melting Point	162-166 °C [3] [4]	50 °C
Boiling Point	80 °C at 0.05 mmHg [3] [4]	80 °C at 0.037 mmHg
Solubility	Soluble in Methanol and Chloroform [3] [5]	Soluble in methanol, ethanol, acetone, and chloroform. [6]

Applications in Drug Discovery and Development

Both isomers of **4-Boc-aminopiperidine** are pivotal starting materials for a range of therapeutic agents, leveraging the versatile piperidine core.

4-(N-Boc-amino)piperidine (CAS: 73874-95-0)

This isomer is extensively used in the synthesis of antagonists for key cellular receptors.

- CCR5 Antagonists: It is a key intermediate in the synthesis of piperidine-4-carboxamide CCR5 antagonists, which have shown potent anti-HIV-1 activity.[1][2][3] These compounds block the entry of the HIV virus into host cells.
- Cannabinoid Receptor 1 (CB1) Antagonists: This molecule is also utilized in the preparation of diphenyl purine derivatives that act as peripherally selective CB1 antagonists, which are explored for various therapeutic applications.[3][4]
- Antibacterial Agents: It has been employed in the synthesis of novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II, demonstrating broad-spectrum antibacterial activity.[5]

4-Amino-1-Boc-piperidine (CAS: 87120-72-7)

The isomeric 4-Amino-1-Boc-piperidine is a cornerstone for the development of various enzyme inhibitors and antiviral compounds.

- Sirtuin (SIRT2) Inhibitors: It serves as a starting material for N-(3-(4-hydroxyphenyl)-propanoyl)-amino acid tryptamides, which function as inhibitors of SIRT2, a class of enzymes implicated in cellular regulation and various diseases.
- HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): This building block is used to synthesize piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which are potent HIV-1 NNRTIs.
- Hepatitis C Virus (HCV) Assembly Inhibitors: Medicinal chemistry campaigns have utilized this scaffold to develop inhibitors targeting the assembly and release of infectious HCV particles.[7]

Experimental Protocols: Synthesis of 4-Boc-Aminopiperidine Isomers

Detailed methodologies for the synthesis of both isomers are presented below, providing a practical guide for laboratory preparation.

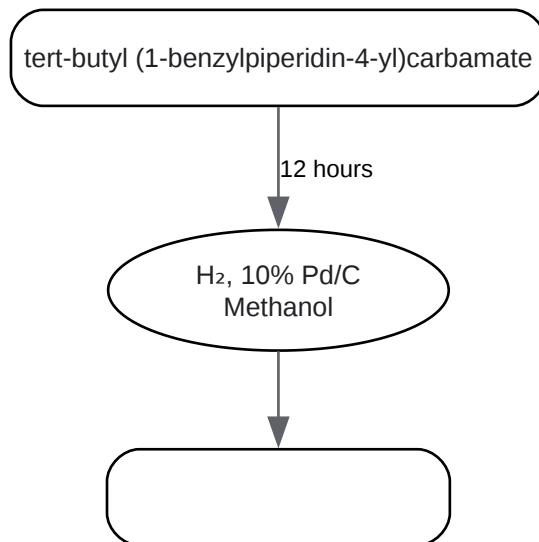
Synthesis of 4-(N-Boc-amino)piperidine (CAS: 73874-95-0)

A common method for the synthesis of 4-(N-Boc-amino)piperidine involves the debenzylation of a protected precursor via catalytic hydrogenation.^[8]

Reaction: Debenzylation of tert-butyl (1-benzylpiperidin-4-yl)carbamate.

Procedure:

- Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (3.80 g, 13.1 mmol) in 26 mL of methanol in a 100 mL reaction vessel.
- Add a catalytic amount of 10% palladium on activated carbon (Pd/C).
- Stir the reaction mixture under a hydrogen atmosphere for 12 hours.
- Upon completion, filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- The resulting residue can be purified by silica gel column chromatography to yield 4-(N-Boc-amino)piperidine.



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Synthesis of 4-(N-Boc-amino)piperidine.

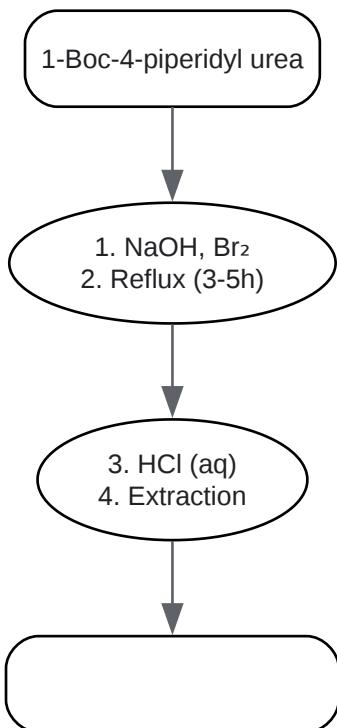
Synthesis of 4-Amino-1-Boc-piperidine (CAS: 87120-72-7)

One synthetic approach for 4-Amino-1-Boc-piperidine involves a Hofmann rearrangement of 1-Boc-4-piperidyl urea.^[9]

Reaction: Hofmann rearrangement of 1-Boc-4-piperidyl urea.

Procedure:

- In a 1 L three-necked flask, add 198-200 mL of a 40%-60% sodium hydroxide solution.
- While maintaining the temperature below 25 °C, slowly add 60-80 g of bromine.
- Add 50 g of 1-Boc-4-piperidyl urea to the solution.
- Reflux the mixture for 3-5 hours.
- Cool the reaction to room temperature.
- Slowly adjust the pH to 5-6 using a 10-15% solution of hydrochloric acid at 0-5 °C.
- Extract the product with chloroform, dry the organic phase, and concentrate to a thick residue.
- Add petroleum ether and crystallize at low temperature to obtain 4-Amino-1-Boc-piperidine as a white solid.



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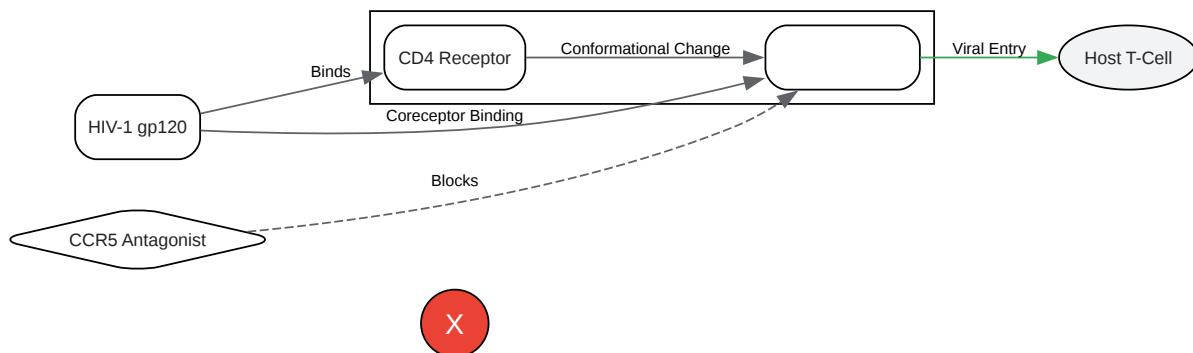
Synthesis of 4-Amino-1-Boc-piperidine.

Application in Target-Oriented Synthesis and Signaling Pathways

The utility of **4-Boc-aminopiperidine** isomers is best illustrated by their role in the synthesis of molecules that modulate biological pathways.

CCR5 Antagonism in HIV-1 Entry Inhibition

CCR5 is a coreceptor on the surface of T-cells that is exploited by HIV-1 for entry into the host cell. Antagonists of CCR5 block this interaction, thereby preventing viral infection. 4-(N-Boc-amino)piperidine is a key component in the synthesis of such antagonists.

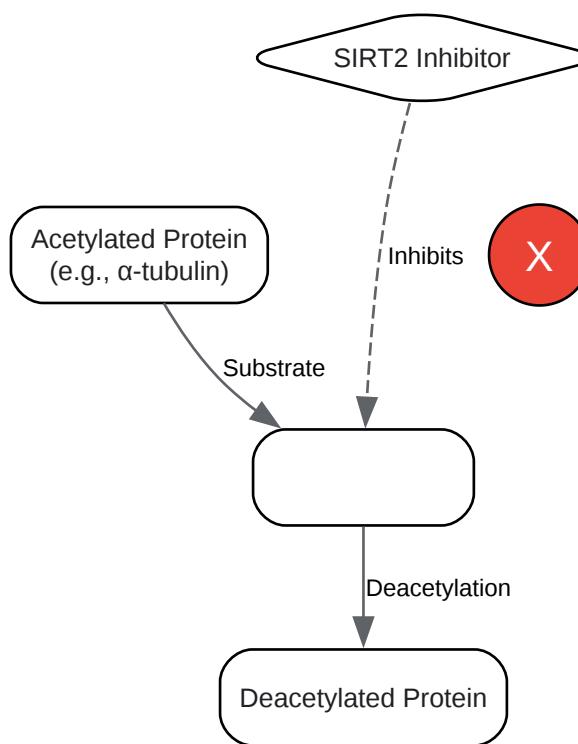


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Mechanism of HIV-1 entry and CCR5 antagonism.

SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a protein deacetylase that plays a role in cell cycle regulation and has been identified as a target in oncology and neurodegenerative diseases. Inhibitors of SIRT2, synthesized from 4-Amino-1-Boc-piperidine, can modulate these pathways.



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Role of SIRT2 and its inhibition.

Conclusion

The two isomers of **4-Boc-aminopiperidine** are indispensable tools in modern drug discovery. Their distinct reactivity, governed by the placement of the Boc protecting group, allows for their strategic incorporation into a wide array of molecular scaffolds. This guide has provided a comprehensive overview of their properties, synthesis, and applications, highlighting their importance in the development of novel therapeutics targeting a range of diseases. For researchers and drug development professionals, a thorough understanding of these building blocks is essential for the design and synthesis of the next generation of medicines.

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